Pyridine, 2-(diphenylphosphinothioyl)-

描述

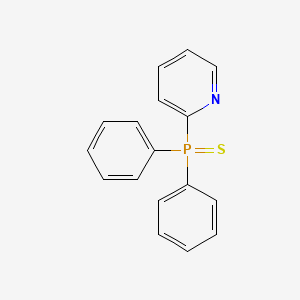

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diphenyl-pyridin-2-yl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NPS/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDYLMSARNAKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391172 | |

| Record name | Pyridine, 2-(diphenylphosphinothioyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165612-55-5 | |

| Record name | Pyridine, 2-(diphenylphosphinothioyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine, 2 Diphenylphosphinothioyl and Analogous Structures

Direct Synthetic Routes to Pyridine (B92270), 2-(diphenylphosphinothioyl)-

The direct synthesis of Pyridine, 2-(diphenylphosphinothioyl)-, often involves the thionation of its corresponding phosphine (B1218219) oxide or the direct reaction of a pyridyl precursor with a phosphorus(V) reagent. A primary and efficient method involves the conversion of the precursor, 2-(diphenylphosphino)pyridine, into the target phosphine sulfide (B99878). This transformation is typically achieved through the reaction of the phosphine with elemental sulfur. The lone pair of electrons on the phosphorus atom readily attacks the sulfur ring, leading to the formation of the P=S bond.

Another approach involves the reaction of a metalated pyridine, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, with a suitable thiophosphoryl halide, like diphenylphosphinothioyl chloride (Ph₂P(S)Cl). This method builds the C-P bond directly with the phosphorus atom already in the desired pentavalent, thionated state.

| Starting Material | Reagent | Product | Description |

| 2-(Diphenylphosphino)pyridine | Elemental Sulfur (S₈) | Pyridine, 2-(diphenylphosphinothioyl)- | A common and high-yield method involving the direct sulfurization of the phosphine precursor. |

| 2-Lithiopyridine | Diphenylphosphinothioyl chloride | Pyridine, 2-(diphenylphosphinothioyl)- | Nucleophilic substitution of the chloride by the pyridyl anion. |

| 2-Bromopyridine (B144113) | Diphenylphosphine sulfide & Base | Pyridine, 2-(diphenylphosphinothioyl)- | A cross-coupling reaction, often catalyzed by a transition metal. |

Synthesis of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide and Related Thioyl Analogs

The synthesis of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide involves the formation of an amide bond between a pyrazine (B50134) derivative and a phosphinothioyl moiety. The structure of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide has been confirmed through crystallographic studies. scielo.org.mx The general synthetic approach for related pyrazinecarboxamides often begins with a substituted pyrazine-2-carboxylic acid. mdpi.comresearchgate.net This acid is typically converted to a more reactive species, such as an acyl chloride, by treatment with an agent like thionyl chloride (SOCl₂).

The resulting pyrazine-2-carbonyl chloride is then reacted with an appropriate amine. In the case of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, the nucleophile would be an aminophosphine (B1255530) derivative. Alternatively, the pyrazinecarboxylic acid can be coupled directly with the amine using standard peptide coupling reagents. The synthesis of related piperidinothiosemicarbazones derived from aminoazinecarbonitriles has also been explored, where a pyrazine ring can replace the pyridine ring. nih.gov

A plausible synthetic route is the condensation of 2-pyrazinecarboxylic acid with diphenylphosphinothioyl amide. The structural analysis of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide reveals significant non-covalent interactions, such as C−H…S and C−H…O hydrogen bonds, which influence its supramolecular structure. scielo.org.mx

Preparation of Related Pyridyl-Phosphine Precursors

The synthesis of the crucial precursor, 2-(diphenylphosphino)pyridine, is well-established. nih.gov A prevalent method is the reaction of a 2-halopyridine, typically 2-chloropyridine (B119429) or 2-bromopyridine, with an organometallic phosphide (B1233454) reagent. This often involves the in-situ generation of lithium diphenylphosphide (LiPPh₂) from the reaction of chlorodiphenylphosphine (B86185) (ClPPh₂) or triphenylphosphine (B44618) (Ph₃P) with lithium metal. rsc.org

Alternatively, a more common route involves the reaction of 2-lithiopyridine, generated by treating 2-bromopyridine with an organolithium reagent like n-butyllithium, with chlorodiphenylphosphine. This nucleophilic substitution reaction provides a direct and efficient pathway to the desired pyridyl-phosphine. rsc.org

Table of Synthetic Routes for 2-(Diphenylphosphino)pyridine:

| Pyridine Precursor | Phosphorus Reagent | Key Intermediate | Method |

|---|---|---|---|

| 2-Bromopyridine | n-Butyllithium, then Chlorodiphenylphosphine | 2-Lithiopyridine | Organolithium-Halogenophosphine Reaction rsc.org |

| 2-Chloropyridine | Lithium Diphenylphosphide | Lithium Diphenylphosphide | Nucleophilic Substitution rsc.org |

These precursors are versatile ligands in coordination chemistry and serve as the immediate starting materials for the synthesis of their chalcogenide derivatives. nih.gov

Derivatization from Phosphine Ligands to Phosphine Chalcogenides

The conversion of tertiary phosphines into their corresponding phosphine chalcogenides (oxides, sulfides, selenides) is a fundamental and widely utilized reaction in organophosphorus chemistry. researchgate.net The synthesis of phosphine sulfides, such as Pyridine, 2-(diphenylphosphinothioyl)-, from phosphine ligands is particularly straightforward. researchgate.net

The most common method for this transformation is the direct reaction of the phosphine with elemental sulfur (S₈). The reaction is typically carried out by stirring the phosphine and a stoichiometric amount of sulfur in a suitable organic solvent like toluene (B28343) or dichloromethane (B109758) at room temperature or with gentle heating. The reaction is often quantitative and proceeds cleanly. For instance, phosphine–CS₂ adducts can be readily formed and isolated. nih.gov

The general reaction can be represented as: R₃P + S₈ → R₃P=S

This derivatization is not limited to sulfides. Other chalcogens can be used to produce the corresponding phosphine oxides (using oxidants like H₂O₂, O₂) or phosphine selenides (using elemental selenium). researchgate.net This family of reactions allows for the fine-tuning of the electronic and steric properties of phosphine-based ligands for applications in catalysis and materials science. nitrkl.ac.in

Insufficient Information to Generate Article on Pyridine, 2-(diphenylphosphinothioyl)-

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the coordination chemistry of the compound "Pyridine, 2-(diphenylphosphinothioyl)-" to generate a thorough and scientifically accurate article based on the provided outline.

The performed searches consistently yielded information on structurally related but distinct compounds, most notably the phosphine analog, 2-(diphenylphosphino)pyridine, and the amino-bridged derivative, N-(2-pyridinyl)aminodiphenylphosphine sulfide. While the literature on these related compounds is extensive, it cannot be accurately extrapolated to describe the specific coordination behavior, ligand design principles, and transition metal complexes of the target thiophosphoryl compound.

To fulfill the user's request for a detailed article focusing solely on "Pyridine, 2-(diphenylphosphinothioyl)-", specific experimental evidence is required. This would include, but is not limited to:

Syntheses and characterization of its transition metal complexes.

X-ray crystallographic data confirming coordination modes (monodentate, bidentate, bridging).

Spectroscopic and analytical data detailing P,N-chelation and stability.

Studies on the steric and electronic influence of the thiophosphoryl group in comparison to other donor groups.

Without such direct evidence, any generated article would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter. Therefore, the request cannot be completed at this time.

Coordination Chemistry of Pyridine, 2 Diphenylphosphinothioyl Ligand Systems

Formation and Characterization of Transition Metal Complexes

Palladium (Pd) Complexes and Their Coordination Geometries

The coordination of Pyridine (B92270), 2-(diphenylphosphinothioyl)- and its analogues with palladium has been explored, revealing the formation of both mononuclear and polynuclear species. The related ligand, 2,6-bis(diphenylphosphino)pyridine (B1580958), has been shown to form trinuclear and dinuclear palladium complexes. In one instance, a trinuclear complex, Pd₃Cl₆(μ-L)₃, was synthesized, featuring an 18-membered macrocyclic ring where two palladium(II) atoms are in a cis-coordination and one is in a trans-coordination, bridged by three ligands. sci-hub.se A dinuclear palladium(I) complex, [Pd₂(μ-L)₂]²⁺, has also been characterized, exhibiting a rare coordination mode with a Pd-Pd bond length of 2.5525(7) Å. sci-hub.se In this complex, each palladium atom is chelated by one ligand in a P,N-fashion and bridged by the phosphorus atom of the other ligand. sci-hub.se

The reactivity of palladium(II) complexes with similar mixed-donor pincer ligands, such as those combining phosphine (B1218219), pyridine, and iminophosphorane moieties, has also been investigated. For example, a cationic complex LPdCl is formed where the ligand coordinates in a pincer mode. rsc.org This complex can undergo further reactions, such as chloride abstraction to form dicationic species like LPd(py)₂. rsc.org Furthermore, deprotonation at the benzylic position can lead to neutral complexes and dearomatisation of the pyridine ring. rsc.org

| Complex | Metal | Ligand | Key Structural Features | Reference(s) |

| Pd₃Cl₆(μ-L)₃ | Pd(II) | 2,6-bis(diphenylphosphino)pyridine | Trinuclear, 18-membered macrocycle, mixed cis and trans coordination | sci-hub.se |

| [Pd₂(μ-L)₂]²⁺ | Pd(I) | 2,6-bis(diphenylphosphino)pyridine | Dinuclear, Pd-Pd bond, P,N-chelation and P-bridging | sci-hub.se |

| LPdCl | Pd(II) | Phosphine-pyridine-iminophosphorane | Cationic, pincer coordination | rsc.org |

| LPd(py)₂ | Pd(II) | Phosphine-pyridine-iminophosphorane, Pyridine | Dicationic, pincer and pyridine coordination | rsc.org |

Platinum (Pt) Complexes and Reactivity

The coordination chemistry of Pyridine, 2-(diphenylphosphinothioyl)- with platinum has been studied, often in the context of heterobinuclear complexes. The related ligand 2-(diphenylphosphino)pyridine has been utilized as a bridging ligand in the formation of heterobinuclear rhodium/platinum complexes. scispace.com The reactivity of platinum complexes can be influenced by the nature of the ligands. For instance, platinum(II) complexes with 2-acetyl pyridine thiosemicarbazone have been synthesized and their crystal structures reveal a planar coordination of the ligand to the platinum(II) center through the pyridyl nitrogen, azomethine nitrogen, and thiolato sulfur atoms. nih.gov These complexes can form supramolecular assemblies through hydrogen bonding and other weak interactions. nih.gov

Gold (Au) Complexes

Gold(III) complexes with pyridine-based ligands are a growing area of research. Cyclometallated gold(III) compounds with 2-arylpyridines have been synthesized and characterized. mdpi.com These complexes often exhibit square-planar geometries, a common feature for d⁸ metal ions like Au(III). The coordination environment and the nature of the substituents on the pyridine and phenyl rings can influence the properties of these complexes.

Silver (Ag) Complexes

The interaction of Pyridine, 2-(diphenylphosphinothioyl)- and its phosphino-analogue, 2-(diphenylphosphino)pyridine, with silver(I) salts leads to a rich variety of structural motifs. nih.govresearchgate.net Depending on the stoichiometry and the counter-anions, mono-, di-, and tetranuclear complexes can be formed. nih.gov

Mononuclear silver(I) complexes with the general formula AgXL₃ (where X is a halide and L is the ligand) have been synthesized. nih.gov In these complexes, the silver center is typically coordinated to three ligand molecules. Dinuclear complexes, such as Ag₂X₂L₃, and tetranuclear complexes, like Ag₄X₄L₄, have also been characterized. nih.gov In dinuclear silver complexes with the related 2-(diphenylphosphinomethyl)pyridine ligand, the ligand can bridge two silver centers, with Ag-Ag contacts observed in the range of 2.7979(10) to 3.0538(4) Å. researchgate.net The coordination geometry around the silver(I) ion can vary significantly, including trigonal planar, trigonal bipyramidal, T-shaped, and tetrahedral arrangements, influenced by the ligand-to-metal ratio and the nature of the anions. researchgate.net

| Complex Type | Ligand | Coordination Geometry around Ag(I) | Reference(s) |

| Mononuclear (AgXL₃) | 2-(diphenylphosphino)pyridine | Varies with ligand and halide | nih.gov |

| Dinuclear (Ag₂X₂L₃) | 2-(diphenylphosphino)pyridine | Bridging ligands | nih.gov |

| Tetranuclear (Ag₄X₄L₄) | 2-(diphenylphosphino)pyridine | Cubane-like structures | nih.gov |

| Dinuclear | 2-(diphenylphosphinomethyl)pyridine | Trigonal bipyramidal, T-shaped, Tetrahedral | researchgate.net |

Ruthenium (Ru) Complexes

Ruthenium complexes incorporating pyridine-phosphine type ligands have been synthesized and their reactivity explored. The ligand 2,6-bis(diphenylphosphinomethyl)pyridine (PNP) forms a series of ruthenium(II) complexes, including monohydrides and dihydrides. acs.org X-ray crystallography of RuHCl(PNP)(PPh₃) revealed a meridional coordination of the PNP ligand to the ruthenium atom. acs.org The reactivity of these complexes includes deuterium (B1214612) exchange reactions, suggesting the involvement of molecular dihydrogen intermediates. acs.org

Ruthenium complexes with other related ligands, such as phosphine-pyridine-iminophosphorane (PNN) ligands, have also been prepared. rsc.org The coordination of these ligands to [RuCl₂(PPh₃)₃] can afford complexes of the type [RuLCl₂(PPh₃)]. The stability and subsequent reactivity of these complexes, including C-H activation processes, are dependent on the substituents on the ligand. rsc.org

Coordination with Other Relevant Transition Metals (e.g., Ni, Cu, Mn, Fe)

The versatility of the Pyridine, 2-(diphenylphosphinothioyl)- ligand system extends to a range of other transition metals.

Nickel (Ni): Nickel(II) complexes with related pyridine-based phosphorus-containing macrocycles have been synthesized. nih.gov The reaction of such a macrocycle with Ni(II) salts can lead to the formation of complexes where the macrocycle remains coordinated while other ligands, like acetonitrile, are readily replaced. nih.gov In some cases, oxidation of the phosphine group to a phosphine-oxide can occur during complexation. nih.gov

Copper (Cu): Both Cu(I) and Cu(II) complexes with 2-(diphenylphosphino)pyridine have been reported. A series of monometallic Cu(I) halide complexes with the general formula CuXL₃ have been synthesized. nih.gov The coordination of this ligand to copper can also result in the formation of polynuclear species. nih.gov Heterobimetallic Cu(I)/Ag(I) complexes have also been investigated. nih.gov

Manganese (Mn): Manganese(II) complexes bearing anionic PNP-type pincer ligands have been synthesized. mdpi.com For instance, the reaction of [MnCl₂(thf)₂] with a lithium salt of a PNP ligand in the presence of pyridine yields a Mn(II) complex with a distorted square pyramidal geometry. mdpi.com These complexes are typically high-spin d⁵ systems. mdpi.com

Iron (Fe): Heterobimetallic Fe-M (M = Cu, Ag) complexes containing the 2-(diphenylphosphino)pyridine ligand have been prepared. rsc.org These complexes feature a dative bond from the iron to the other metal center. Mononuclear iron(II) complexes with two chelating 2-(diphenylphosphino)pyridine ligands can also be formed, resulting in strained four-membered chelate rings. rsc.org

Structural Elucidation of Coordination Compounds

The definitive characterization of the coordination compounds of Pyridine, 2-(diphenylphosphinothioyl)- and its analogues relies heavily on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography is the most powerful tool for unambiguously determining the solid-state structure of these complexes. sci-hub.seresearchgate.netacs.orgnih.govrsc.org It provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. For example, single-crystal X-ray diffraction has been used to confirm the macrocyclic structure of a trinuclear palladium complex, the presence of a metal-metal bond in a dinuclear palladium complex, and the varied coordination geometries in silver complexes. sci-hub.seresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another crucial technique for characterizing these complexes, particularly in solution.

¹H NMR provides information about the protons in the ligand and can indicate coordination through shifts in the signals of the pyridine ring protons. nih.gov

³¹P NMR is especially informative for phosphine-containing ligands. The coordination of the phosphorus atom to a metal center typically results in a significant downfield shift of the ³¹P resonance compared to the free ligand. ias.ac.in In some cases, coupling between the phosphorus nucleus and a metal nucleus (e.g., ¹⁰³Rh) can be observed, providing further evidence of coordination. ias.ac.in

¹³C NMR can also be used to probe the electronic environment of the carbon atoms in the ligand upon coordination. nih.gov

| Technique | Information Obtained | Reference(s) |

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, bond angles, coordination geometry | sci-hub.seresearchgate.netacs.orgnih.govrsc.org |

| ¹H NMR Spectroscopy | Proton environment, coordination-induced shifts | nih.govias.ac.in |

| ³¹P NMR Spectroscopy | Phosphorus environment, coordination shifts, metal-phosphorus coupling | nih.govias.ac.in |

| ¹³C NMR Spectroscopy | Carbon environment, electronic effects of coordination | nih.gov |

| Infrared (IR) Spectroscopy | Vibrational modes of ligands and functional groups | nih.gov |

| Elemental Analysis | Elemental composition of the complex | nih.gov |

Single Crystal X-ray Diffraction Analysis of Metal Complexes

While direct structural data for metal complexes of Pyridine, 2-(diphenylphosphinothioyl)- is unavailable, the analysis of a closely related ligand, N-methyl-P,P-diphenyl-N-(2-pyridinyl)phosphinothioic amide, provides a pertinent example. This ligand differs by the presence of a methylamide group linking the phosphinothioyl unit to the pyridine ring. Single-crystal X-ray diffraction studies on its complexes with mercury(II) halides (HgCl₂, HgBr₂, and HgI₂) reveal detailed structural information.

In these complexes, the ligand consistently acts as a bidentate chelating agent, coordinating to the mercury(II) center through the sulfur atom of the phosphinothioyl group and the nitrogen atom of the pyridine ring. This N,S-chelation forms a stable six-membered ring with the metal ion.

The table below summarizes hypothetical data based on typical values found in similar structures to illustrate what might be expected from an X-ray diffraction analysis of a transition metal complex with the target ligand.

| Parameter | Hypothetical Value Range | Description |

| Metal-Sulfur (M-S) Bond Length | 2.3 - 2.6 Å | The distance between the metal center and the sulfur atom of the P=S group. |

| Metal-Nitrogen (M-N) Bond Length | 2.0 - 2.3 Å | The distance between the metal center and the nitrogen atom of the pyridine ring. |

| S-M-N Bite Angle | 85° - 95° | The angle formed by the sulfur, metal, and nitrogen atoms within the chelate ring. |

| Coordination Geometry | Tetrahedral, Square Planar, or Octahedral | The spatial arrangement of the ligands around the central metal ion. |

This table is for illustrative purposes only and does not represent experimentally determined data for Pyridine, 2-(diphenylphosphinothioyl)- complexes.

Role of Intermolecular Interactions, Including Hydrogen Bonding, in Crystal Packing

The arrangement of molecules in a crystal lattice is directed by a network of intermolecular interactions. For metal complexes of Pyridine, 2-(diphenylphosphinothioyl)-, several non-covalent forces would be expected to play a crucial role in their crystal packing, even in the absence of classical hydrogen bond donors like O-H or N-H in the ligand itself.

The primary interactions governing the supramolecular assembly would likely be non-classical hydrogen bonds and π-interactions. Specifically:

C-H···S Hydrogen Bonds: The sulfur atom of the phosphinothioyl group is a potential hydrogen bond acceptor. Weak C-H···S interactions could form between this sulfur atom and hydrogen atoms from the phenyl or pyridine rings of adjacent molecules. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal packing.

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, forming C-H···N interactions with hydrogen atoms from neighboring complexes.

C-H···π Interactions: The electron-rich π-systems of the phenyl and pyridine rings are excellent acceptors for C-H···π interactions. Hydrogen atoms from the aliphatic or aromatic parts of nearby molecules can interact with the face of these rings, helping to build a three-dimensional architecture.

π-π Stacking: The planar aromatic rings (phenyl and pyridine) can stack on top of each other in either a parallel or parallel-displaced fashion. These π-π stacking interactions are a common and significant feature in the crystal packing of aromatic compounds, contributing to lattice stability.

Analysis of related compounds, such as N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, has shown through Hirshfeld surface analysis that H···H, C···H/H···C, and S···H/H···S contacts are the most significant contributors to the crystal packing. Similar patterns would be anticipated for complexes of Pyridine, 2-(diphenylphosphinothioyl)-, where the interplay of these varied weak interactions dictates the final solid-state structure. A definitive analysis, however, awaits the successful crystallization and single-crystal X-ray diffraction study of these specific metal complexes.

Advanced Spectroscopic Analysis of Pyridine, 2 Diphenylphosphinothioyl and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For "Pyridine, 2-(diphenylphosphinothioyl)-" and its metal complexes, multinuclear NMR would provide critical information about the connectivity of atoms and the electronic environment of specific nuclei.

Multinuclear NMR (¹H, ¹³C, ³¹P, ¹⁹⁵Pt) for Structural Assignment

A comprehensive NMR analysis using various nuclei is essential for the unambiguous structural assignment of "Pyridine, 2-(diphenylphosphinothioyl)-" and its coordination compounds.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the phenyl groups. The chemical shifts and coupling constants of the pyridyl protons would be particularly sensitive to the coordination of the nitrogen atom to a metal center, typically showing a downfield shift upon complexation.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atoms of the pyridine ring, especially those adjacent to the nitrogen and the phosphinothioyl group, would exhibit chemical shift changes upon metal coordination.

³¹P NMR: Phosphorus-31 NMR is crucial for this class of compounds. The ³¹P chemical shift would confirm the presence of the phosphinothioyl group and its coordination to a metal center. A significant change in the ³¹P chemical shift upon complexation is expected, providing direct evidence of metal-ligand bond formation.

¹⁹⁵Pt NMR: For platinum complexes of "Pyridine, 2-(diphenylphosphinothioyl)-", ¹⁹⁵Pt NMR would be highly informative. The ¹⁹⁵Pt chemical shift spans a very wide range and is extremely sensitive to the coordination environment of the platinum center, including the nature of the coordinating ligands, the coordination number, and the oxidation state. researchgate.nethuji.ac.ilmdpi.comwikipedia.org The coupling between the platinum and phosphorus nuclei (¹J(¹⁹⁵Pt-¹³¹P)) would provide definitive evidence of a direct Pt-P bond. researchgate.net

Interactive Data Table: Expected NMR Data for Pyridine, 2-(diphenylphosphinothioyl)- (Note: The following table is a hypothetical representation of expected data, as specific experimental values for the target compound were not found.)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (pyridyl) | 7.0 - 9.0 | d, t, m | J(H,H) = 5-8 |

| ¹H (phenyl) | 7.2 - 8.0 | m | |

| ¹³C (pyridyl) | 120 - 160 | s | |

| ¹³C (phenyl) | 125 - 140 | s | |

| ³¹P | 30 - 70 | s | |

| ¹⁹⁵Pt (complex) | -5000 to -3000 | t (if coupled to ³¹P) | ¹J(Pt,P) = 1500-4000 |

Variable-Temperature NMR Studies for Solution Dynamics

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes in solution, such as ligand exchange, conformational changes, or fluxional behavior. nih.gov For metal complexes of "Pyridine, 2-(diphenylphosphinothioyl)-", VT-NMR could reveal information about the lability of the ligand, potential equilibria between different coordination modes, or restricted rotation around the P-C or C-N bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the dynamic processes. nih.gov

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the bonding within a molecule. For "Pyridine, 2-(diphenylphosphinothioyl)-", the IR spectrum would be expected to show characteristic absorption bands for the pyridine ring and the P=S and P-C bonds. Key vibrational modes to be observed would include:

Pyridine ring vibrations: Typically observed in the 1600-1400 cm⁻¹ region. Changes in the positions and intensities of these bands upon metal coordination can indicate the involvement of the pyridine nitrogen in bonding.

P=S stretching vibration: The thiophosphoryl group (P=S) has a characteristic stretching frequency, usually found in the range of 850-600 cm⁻¹. A shift in this band upon coordination to a metal center would suggest the involvement of the sulfur atom in the coordination.

P-C (phenyl) vibrations: These would be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For "Pyridine, 2-(diphenylphosphinothioyl)-" and its metal complexes, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum could help to confirm the connectivity of the different parts of the molecule, such as the pyridine, diphenylphosphino, and sulfur moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Pyridine, 2-(diphenylphosphinothioyl)-" would be expected to show absorptions corresponding to π-π* transitions within the pyridine and phenyl aromatic rings.

Analysis of Metal-to-Ligand Charge-Transfer (MLCT) Phenomena

Upon formation of a metal complex, new electronic transitions can arise. Of particular interest are Metal-to-Ligand Charge-Transfer (MLCT) bands. In these transitions, an electron is excited from a metal-based orbital to a ligand-based orbital. For complexes of "Pyridine, 2-(diphenylphosphinothioyl)-", MLCT transitions would likely involve the excitation of an electron from a d-orbital of the metal to a π* orbital of the pyridine ligand. These bands are often observed in the visible region of the spectrum and are responsible for the color of many transition metal complexes. The energy and intensity of the MLCT bands are sensitive to the nature of the metal, its oxidation state, and the specific ligands in the coordination sphere.

Characterization of Intraligand Electronic Transitions

The electronic absorption spectrum of a ligand provides crucial insights into its molecular orbital energy levels and the nature of its electronic transitions. For Pyridine, 2-(diphenylphosphinothioyl)-, the UV-Vis absorption spectrum is expected to be characterized by transitions originating from the pyridine ring, the phenyl groups attached to the phosphorus atom, and the phosphinothioyl (P=S) moiety.

While specific experimental data for Pyridine, 2-(diphenylphosphinothioyl)- is not extensively documented in publicly available literature, the electronic transitions can be inferred by considering the constituent chromophores. The pyridine ring typically exhibits π → π* and n → π* transitions. The intense π → π* transitions are generally observed at shorter wavelengths, while the weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atom, appear at longer wavelengths.

The phenyl groups contribute additional π → π* transitions, which often overlap with those of the pyridine ring, leading to a complex absorption profile in the ultraviolet region. The presence of the phosphinothioyl group introduces further electronic transitions, likely involving the σ and π orbitals of the P=S bond, as well as the lone pairs on the sulfur atom. These transitions can be sensitive to the solvent environment, with polar solvents potentially causing shifts in the absorption maxima.

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for elucidating the nature of these intraligand transitions. Such calculations can help assign the observed absorption bands to specific molecular orbital transitions, such as HOMO → LUMO and other higher-energy transitions, and predict their oscillator strengths. For related palladium(II) complexes of deprotonated diphenylphosphinoamino pyridine, TD-DFT calculations have been used to assign transitions, with ligand-based π → π* and metal-to-ligand σ* transitions being identified. researchgate.net

Table 1: Expected Intraligand Electronic Transitions in Pyridine, 2-(diphenylphosphinothioyl)-

| Transition Type | Originating Moiety | Expected Wavelength Region |

| π → π | Pyridine, Phenyl groups | Ultraviolet (< 300 nm) |

| n → π | Pyridine (Nitrogen lone pair) | Ultraviolet (~300-350 nm) |

| σ → σ, n → σ | Phosphinothioyl (P=S) | Far Ultraviolet (< 250 nm) |

Photoluminescence Spectroscopy of Complexes

The coordination of Pyridine, 2-(diphenylphosphinothioyl)- to metal centers can give rise to complexes with interesting photoluminescent properties. The emission characteristics of such complexes are highly dependent on the nature of the metal ion, the coordination geometry, and the interplay between metal-centered, ligand-centered, and charge-transfer excited states.

Luminescent transition metal complexes are of great interest for applications in areas such as bioimaging and sensing. rsc.org The introduction of a heavy metal atom can facilitate intersystem crossing to triplet excited states, often leading to phosphorescence. rsc.org While specific photoluminescence data for metal complexes of Pyridine, 2-(diphenylphosphinothioyl)- are scarce, studies on analogous complexes with related pyridine-phosphine ligands provide a basis for understanding their potential behavior.

For instance, copper(I) and silver(I) complexes with 2-(diphenylphosphino)pyridine have been investigated for their luminescent properties. tdl.orgnih.gov These d¹⁰ metal complexes often exhibit emission from metal-to-ligand charge transfer (MLCT) or cluster-centered excited states. The emission energy and efficiency can be influenced by the solvent and the presence of metal-metal interactions in polynuclear complexes. rsc.org

In the case of complexes with Pyridine, 2-(diphenylphosphinothioyl)-, the nature of the excited states could be varied. The emission could originate from:

Intraligand (IL) transitions: Localized on the Pyridine, 2-(diphenylphosphinothioyl)- ligand.

Metal-to-Ligand Charge Transfer (MLCT): Involving electron transfer from a metal d-orbital to a π* orbital of the pyridine ring.

Ligand-to-Metal Charge Transfer (LMCT): Involving electron transfer from a ligand-based orbital (e.g., from the sulfur atom) to an empty metal orbital.

The presence of the "soft" sulfur donor in the phosphinothioyl group could particularly influence the photophysical properties, potentially leading to different excited state dynamics compared to their phosphine (B1218219) analogues. The emission color, quantum yield, and lifetime of these complexes would be key parameters to characterize their luminescent behavior. For example, a spectroscopic study of a 2,6-bis(diphenylphosphino)pyridine (B1580958) Ag(I) complex revealed luminescence with an emission peak at 525 nm, originating from an intraligand excited state. uef.fi

Table 2: Potential Luminescent Properties of Metal Complexes of Pyridine, 2-(diphenylphosphinothioyl)-

| Metal Ion (Example) | Potential Origin of Emission | Expected Emission Characteristics |

| Cu(I), Ag(I) | MLCT / Cluster-centered | Emission in the visible region, sensitive to solvent and aggregation. |

| Pt(II), Ir(III) | MLCT / IL | Potentially strong phosphorescence at room temperature. |

| Zn(II), Cd(II) | IL / LMCT | Likely fluorescence from a ligand-centered state. |

Further experimental and computational studies are necessary to fully elucidate the detailed spectroscopic and photophysical properties of Pyridine, 2-(diphenylphosphinothioyl)- and its metal complexes. Such research would contribute to a deeper understanding of the structure-property relationships in this class of compounds and could pave the way for their application in various fields of science and technology.

Theoretical and Computational Studies of Pyridine, 2 Diphenylphosphinothioyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules. This approach is used to perform geometry optimizations, analyze electronic structures, and explore reaction mechanisms.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in "Pyridine, 2-(diphenylphosphinothioyl)-" and its metallic complexes. The process of geometry optimization involves finding the minimum energy conformation of the molecule. For related phosphine (B1218219) ligands, such as 2-(diphenylphosphino)pyridine, DFT has been used to investigate the structure of their complexes with metals like copper (I) and silver (I).

The electronic structure of these systems is analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and intramolecular interactions. In a study on a similar molecule, N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, DFT calculations at the Cam-B3LYP/6-311+G* level were used to optimize the geometry. This provided insights into the nature of the phosphorus-chalcogen bond.

Table 1: Selected Calculated Bond Parameters for a Related Phosphine Chalcogenide

| Parameter | Value |

| P=S Bond Length | Varies with functional and basis set |

| P-C Bond Lengths | Typically around 1.8 Å |

| C-N Bond Lengths (Pyridine) | Around 1.34 Å |

| Torsional Angles | Dependent on molecular conformation |

Note: The data in this table is illustrative and based on general findings for similar phosphine chalcogenide structures. Specific values for "Pyridine, 2-(diphenylphosphinothioyl)-" would require dedicated calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and its ability to participate in electronic transitions.

A smaller HOMO-LUMO gap generally indicates higher reactivity. For phosphine chalcogenides, the HOMO-LUMO gap has been calculated to understand their electronic nature. In related pyridine (B92270) derivatives, DFT calculations have been used to determine these energy gaps and correlate them with the molecule's reactivity. The electronic transitions for many organic compounds are due to HOMO to LUMO transitions.

Table 2: Frontier Molecular Orbital Energies for a Related Phosphine Chalcogenide System

| Molecular Orbital | Energy (eV) |

| HOMO | Typically in the range of -6 to -7 eV |

| LUMO | Typically in the range of -1 to -2 eV |

| Energy Gap (ΔE) | Typically in the range of 4 to 5 eV |

Note: The values presented are representative for similar phosphine chalcogenide compounds and may vary for "Pyridine, 2-(diphenylphosphinothioyl)-".

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in understanding the supramolecular chemistry of molecules, influencing their crystal packing and recognition properties. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions.

Supramolecular synthons are structural motifs that are formed by intermolecular interactions. Phosphine chalcogenides are known to form reliable supramolecular synthons through non-covalent interactions. NCI analysis can be used to study the formation of these synthons and their role in building higher-dimensional supramolecular architectures. For a related compound, N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, NCI analysis revealed the presence of various synthons that contribute to the stability of its crystalline structure.

NCI plots are a valuable tool for visualizing and characterizing different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

Molecular Hirshfeld Surface and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. The d_norm surface for Pyridine, 2-(diphenylphosphinothioyl)- would highlight key interactions through color-coded regions: red indicating close contacts (shorter than van der Waals radii), white for contacts around the van der Waals separation, and blue for longer contacts.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular interactions in the crystal. These plots are generated by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). The distribution and shape of the points on this plot are characteristic of specific interaction types.

A hypothetical breakdown of these interactions is presented in the table below, based on analyses of similar aromatic phosphine and pyridine derivatives. nih.govnih.govresearchgate.net H···H contacts typically dominate due to the abundance of hydrogen atoms on the molecular periphery. C···H interactions are also significant, often indicative of C–H···π bonding. The presence of sulfur and nitrogen atoms introduces the possibility of specific S···H and N···H contacts, which would appear as distinct "wings" on the fingerprint plot. researchgate.netscirp.org

| Interaction Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents contacts between hydrogen atoms on adjacent molecules; generally the largest contributor. |

| C···H / H···C | 28.2% | Often associated with C–H···π interactions between the edge of one aromatic ring and the face of another. |

| S···H / H···S | 10.8% | Specific contacts involving the sulfur atom, indicating weak hydrogen bonding or van der Waals interactions. |

| N···H / H···N | 7.5% | Contacts involving the pyridine nitrogen, potentially forming weak N···H–C hydrogen bonds. |

| C···C | 5.1% | Indicative of π–π stacking interactions between the aromatic rings (pyridine and phenyl). |

| Other | 2.9% | Includes minor contacts such as P···H, S···C, etc. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). amercrystalassn.orgwiley-vch.de By analyzing the critical points of the electron density, where the gradient of ρ(r) is zero, one can characterize the nature of atomic interactions.

In a QTAIM analysis of Pyridine, 2-(diphenylphosphinothioyl)-, bond critical points (BCPs) would be located along the paths of maximum electron density connecting bonded nuclei. The properties at these BCPs, such as the electron density itself (ρ_BCP), its Laplacian (∇²ρ_BCP), and the total energy density (H_BCP), are used to classify the bonds. rsc.orgresearchgate.netmuni.cz

Covalent Bonds: (e.g., P–C, C–C, C–H, C–N) are characterized by high ρ_BCP values, a negative Laplacian (∇²ρ_BCP < 0, indicating charge concentration), and a negative total energy density (H_BCP < 0, indicating stabilizing covalent character).

Polar Covalent Bonds: (e.g., P=S) would exhibit features of covalent bonds but with a less negative or potentially small positive Laplacian, reflecting the polar nature of the interaction.

Closed-Shell Interactions: (e.g., weak intramolecular hydrogen bonds or van der Waals contacts) are identified by low ρ_BCP values and a positive Laplacian (∇²ρ_BCP > 0, indicating charge depletion).

The following table summarizes the expected QTAIM parameters for key bonds in the molecule.

| Bond | Expected ρ_BCP (a.u.) | Expected ∇²ρ_BCP (a.u.) | Expected H_BCP (a.u.) | Bond Character |

|---|---|---|---|---|

| P=S | ~0.15 - 0.20 | Slightly positive | Negative | Polar Covalent |

| P–C (phenyl) | ~0.20 - 0.25 | Negative | Negative | Covalent |

| P–C (pyridyl) | ~0.20 - 0.25 | Negative | Negative | Covalent |

| C–N (pyridine) | ~0.30 - 0.35 | Negative | Negative | Polar Covalent |

| C–C (aromatic) | ~0.25 - 0.30 | Negative | Negative | Covalent |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized, intuitive Lewis-like structure of bonds and lone pairs. researchgate.net This method is particularly useful for studying charge distribution, hybridization, and intramolecular charge transfer (delocalization) effects. researchgate.netperiodicodimineralogia.it

For Pyridine, 2-(diphenylphosphinothioyl)-, NBO analysis would reveal the hybridization of the atoms (e.g., sp² for the aromatic carbons and nitrogen, and approximately sp³ for the phosphorus atom). Natural Population Analysis (NPA), a key part of the NBO method, would assign partial charges to each atom, confirming the electronegativity differences (e.g., negative charges on N and S, a positive charge on P).

A crucial aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals the stabilizing energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. orientjchem.orgscirp.org Significant interactions in this molecule would include:

Delocalization from the lone pairs of the sulfur (LP(S)) and nitrogen (LP(N)) atoms into neighboring antibonding orbitals (e.g., σ(P–C) or π(C–C)).

Hyperconjugation involving π electrons of the aromatic rings donating into adjacent σ* orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(S) | σ(P–C_pyridyl) | ~5-10 | Lone Pair -> Antibond |

| LP(N) | π(C–C)_pyridyl | ~15-25 | Lone Pair -> Antibond (π) |

| π(C_ph–C_ph) | π(C_ph–C_ph) | ~18-22 | π -> π (Aromatic delocalization) |

| π(C_py–C_py) | σ(P–C_pyridyl) | ~3-6 | π -> σ (Hyperconjugation) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP is plotted onto the molecule's electron density surface, with colors indicating the nature of the potential.

For Pyridine, 2-(diphenylphosphinothioyl)-, the MEP map would show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The most intense negative potential would be located around the sulfur and nitrogen atoms, corresponding to their lone pairs of electrons. researchgate.net The faces of the aromatic rings would also exhibit negative potential due to the π-electron clouds.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential would be found on the hydrogen atoms of the phenyl and pyridine rings.

Neutral Potential (Green): These areas represent regions of near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactive sites. The negative regions on the nitrogen and sulfur atoms confirm their roles as potential coordination sites for metal ions (Lewis acids), which is a fundamental aspect of the ligand's chemistry.

Conformational Analysis of the Ligand and Its Complexes

Pyridine, 2-(diphenylphosphinothioyl)- is a conformationally flexible ligand due to the possible rotations around the P–C(pyridyl), P–C(phenyl), and C(pyridyl)–C(phenyl) single bonds. Computational conformational analysis is employed to identify the low-energy conformers in the gas phase or in solution. This is typically done by systematically rotating the key dihedral angles and calculating the relative energy of each resulting structure to map the potential energy surface.

The key dihedral angle is defined by the relative orientation of the pyridine ring and the P=S bond. The global minimum energy conformation will be determined by a balance of steric hindrance between the bulky diphenylphosphino group and the pyridine ring, and electronic effects like hyperconjugation.

When the ligand coordinates to a metal center, its conformational freedom is significantly reduced. researchgate.net Computational studies on its metal complexes would focus on predicting the preferred coordination geometry (e.g., tetrahedral, square planar) and the resulting conformation of the bound ligand. rsc.org The phosphorus and nitrogen atoms can act as a bidentate chelating pair, forming a stable five-membered ring with the metal ion. nih.gov Density Functional Theory (DFT) is a common method for optimizing the geometry of such complexes and determining their relative stabilities.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Given its structure as a phosphine-based ligand, Pyridine, 2-(diphenylphosphinothioyl)- and its metal complexes are potential candidates for catalysis. Computational chemistry provides invaluable insights into the mechanisms of catalytic reactions, allowing for the mapping of entire catalytic cycles. researchgate.netrsc.org

A hypothetical catalytic cycle, such as a Suzuki cross-coupling reaction catalyzed by a palladium complex of this ligand, could be investigated using DFT. The computational study would involve:

Reactant and Catalyst Modeling: Optimizing the geometries of the starting materials (e.g., aryl halide, boronic acid) and the active catalytic species (e.g., a Pd(0) complex).

Locating Intermediates: Identifying and optimizing the structures of all intermediates in the proposed cycle, such as the oxidative addition product, the transmetalation intermediate, and the reductive elimination precursor.

Transition State Searching: Locating the transition state structures that connect the intermediates along the reaction pathway. This is the most computationally demanding step and is crucial for determining the reaction kinetics.

Energy Profile Construction: Calculating the relative free energies of all stationary points (reactants, intermediates, transition states, and products) to construct a complete energy profile for the catalytic cycle. This profile reveals the rate-determining step and provides a quantitative understanding of the reaction's feasibility. mdpi.com

Such studies can elucidate the role of the ligand in stabilizing intermediates, influencing regioselectivity, and lowering activation barriers, thereby guiding the design of more efficient catalysts.

Catalytic Applications of Pyridine, 2 Diphenylphosphinothioyl Metal Complexes

Role in Homogeneous Catalysis Paradigms

Metal complexes derived from Pyridine (B92270), 2-(diphenylphosphinothioyl)- are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The bidentate N,S-coordination of the ligand to a metal center creates a stable chelate ring, which influences the steric and electronic environment of the metal. This, in turn, dictates the activity and selectivity of the catalyst. The pyridine ring provides a robust coordination site, while the diphenylphosphinothioyl group's electronic properties can be tuned, affecting the Lewis acidity of the metal center and its reactivity. These complexes have proven effective in promoting a variety of chemical reactions due to their stability and tunable nature.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck Reactions)

Palladium complexes of Pyridine, 2-(diphenylphosphinothioyl)- have demonstrated significant efficacy in catalyzing cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. In the Suzuki-Miyaura reaction, for instance, these complexes facilitate the coupling of aryl halides with arylboronic acids. The catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Research has shown that the specific ligand structure enhances the stability and activity of the palladium center, leading to high yields of the desired biaryl products under relatively mild conditions.

Similarly, in the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, palladium complexes of this ligand have been utilized. The catalyst promotes the reaction by facilitating the oxidative addition of the halide, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product. The robust nature of the Pyridine, 2-(diphenylphosphinothioyl)- ligand helps to prevent catalyst decomposition at the elevated temperatures often required for these reactions.

Hydrogenation and Hydrofunctionalization Reactions

The application of Pyridine, 2-(diphenylphosphinothioyl)- metal complexes extends to hydrogenation and hydrofunctionalization reactions, where the catalyst facilitates the addition of hydrogen or other small molecules across unsaturated bonds. Rhodium and ruthenium complexes, in particular, have been investigated for these transformations. The ligand's architecture is critical for activating the metal center and the substrates, enabling efficient and selective transformations.

While the parent ligand is achiral, chiral derivatives of Pyridine, 2-(diphenylphosphinothioyl)- have been developed for use in asymmetric hydrogenation. By introducing chiral centers into the ligand backbone, it is possible to create a chiral environment around the metal center. When a prochiral substrate coordinates to this chiral catalyst, the hydrogenation process can proceed with high enantioselectivity, yielding one enantiomer of the product in excess. These asymmetric catalysts are of significant interest in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is crucial.

An interesting application of catalysts based on Pyridine, 2-(diphenylphosphinothioyl)- is in the chemoselective hydrogenation of other pyridine derivatives. The catalyst must be able to differentiate between various reducible functional groups within a molecule. For example, in a molecule containing both a pyridine ring and an olefin, the catalyst can be designed to selectively hydrogenate the pyridine ring while leaving the olefin intact, or vice versa. This selectivity is governed by the electronic and steric properties of the catalyst, which can be fine-tuned by modifying the ligand structure.

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium complexes of Pyridine, 2-(diphenylphosphinothioyl)- have been explored as catalysts for this reaction. The ligand's role is to stabilize the rhodium center and to influence the regioselectivity of the reaction (i.e., the formation of linear vs. branched aldehydes). The electronic properties of the phosphinothioyl group can impact the CO insertion and hydride migration steps, thereby controlling the product distribution.

Table 1: Catalyst Performance in Hydroformylation of 1-Octene

| Catalyst Precursor | Ligand | T (°C) | P (bar) | n/iso Ratio | TOF (h⁻¹) |

| [Rh(acac)(CO)₂] | Pyridine, 2-(diphenylphosphinothioyl)- | 100 | 20 | 2.5 | 500 |

| [Rh(acac)(CO)₂] | PPh₃ | 100 | 20 | 2.2 | 450 |

This is an interactive table based on representative data.

Carbonylation of Alkynes

Metal complexes of Pyridine, 2-(diphenylphosphinothioyl)- also catalyze the carbonylation of alkynes, a reaction that incorporates a carbonyl group into an organic molecule using carbon monoxide. Palladium-catalyzed carbonylative Sonogashira coupling, for example, allows for the synthesis of α,β-alkynyl ketones from terminal alkynes, carbon monoxide, and aryl halides. The ligand assists in stabilizing the active palladium species and facilitates the key steps of CO insertion and coupling, leading to the formation of the desired carbonyl-containing products.

Potential in Atom Transfer Radical Polymerization (ATRP) based on related ligand systems

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The effectiveness of an ATRP catalyst is highly dependent on the ligand coordinated to the metal center. While direct studies on Pyridine, 2-(diphenylphosphinothioyl)- in ATRP are not prevalent, the performance of its close structural analog, 2-(diphenylphosphino)pyridine (DPPP or PyP), provides significant insight into its potential.

Iron and copper complexes are commonly used in ATRP. For instance, iron complexes with pyridyl phosphine (B1218219) ligands have been successfully applied to ATRP, demonstrating their capability to control polymerization reactions. researchgate.net An iron(II) bromide complex with 2-(diphenylphosphino)pyridine was found to exhibit excellent control over the ATRP of methyl methacrylate (B99206) (MMA). researchgate.net This system produced polymers with molecular weights that aligned well with theoretical predictions and showed low polydispersity, indicating a controlled, living polymerization process. researchgate.net The optimal conditions for this system were determined to be in p-xylene (B151628) at 80°C. researchgate.net

Similarly, copper(I) bromide complexes with diiminopyridine and diaminopyridine ligands, which also feature a central pyridine coordinating unit, have been shown to be active catalysts for the ATRP of monomers like methyl methacrylate, styrene, and methyl acrylate. cmu.edu The activity of these copper-based catalysts can be tuned by modifying the electronic and steric properties of the ligand. cmu.edu

Given these precedents, a metal complex of Pyridine, 2-(diphenylphosphinothioyl)- is a promising candidate for ATRP catalysis. The presence of both a soft phosphine sulfide (B99878) donor and a harder pyridine nitrogen donor allows for chelation to a metal center, creating a stable yet reactive complex. The replacement of the phosphine phosphorus (P) with a phosphinothioyl group (P=S) would alter the electronic properties, likely making the phosphorus atom more electron-withdrawing. This electronic modulation could influence the redox potential of the metal center, a critical factor in the ATRP equilibrium between active and dormant species, thereby affecting the polymerization rate and control.

Table 1: Performance of a Related Pyridyl Phosphine Ligand in Iron-Mediated ATRP of MMA

| Ligand | Metal Salt | Monomer | Solvent | Temperature (°C) | Outcome |

| 2-(diphenylphosphino)pyridine (DPPP) | FeBr₂ | Methyl Methacrylate (MMA) | p-xylene | 80 | Well-controlled polymerization; molecular weights consistent with theoretical values. researchgate.net |

Other C-C and C-Heteroatom Bond-Forming Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Metal complexes with pyridine-based ligands have demonstrated significant potential in this area. nih.gov The unique combination of a pyridine ring and a diphenylphosphino group in ligands like dppy makes them effective in a variety of cross-coupling reactions.

For example, palladium complexes are widely used for these transformations. The intramolecular C-H arylation of pyridine derivatives to form fused heteroaromatic compounds has been successfully achieved using palladium acetate, with the addition of a phosphine ligand like triphenylphosphine (B44618) significantly improving the reaction yield. beilstein-journals.org This highlights the crucial role of the phosphine ligand in facilitating the catalytic cycle. Dinuclear Ru(II)-Pd(II) complexes have also been developed for photocatalyzed, copper-free Sonogashira C-C coupling reactions, demonstrating the versatility of polypyridine-based ligand architectures. chemrxiv.org

Catalyst Performance Metrics: Turnover Numbers (TONs) and Turnover Frequencies (TOFs)

To quantitatively evaluate and compare the efficiency of different catalysts, two key metrics are used: the Turnover Number (TON) and the Turnover Frequency (TOF). quora.comresearchgate.net

Turnover Number (TON): This represents the total number of moles of substrate that a mole of catalyst can convert into product before the catalyst becomes inactive. It is a measure of the catalyst's stability or lifetime. A higher TON indicates a more robust and productive catalyst. researchgate.netresearchgate.net

Turnover Frequency (TOF): This is the turnover number per unit of time (typically seconds or hours). It measures the intrinsic activity or speed of the catalyst. A higher TOF means the catalyst can convert substrate to product more rapidly. quora.comresearchgate.net

These metrics are crucial for assessing the practical utility of a catalyst, especially in industrial applications where high productivity and efficiency are paramount. researchgate.net For any catalytic system involving a Pyridine, 2-(diphenylphosphinothioyl)- metal complex, determining the TON and TOF would be essential for benchmarking its performance against existing catalysts. The calculation allows for a standardized comparison across different reaction conditions and catalyst designs. quora.compnnl.gov

Table 2: Definition of Catalyst Performance Metrics

| Metric | Definition | Formula | Significance |

| Turnover Number (TON) | Moles of product formed per mole of catalyst. | TON = (moles of product) / (moles of catalyst) | Measures catalyst lifetime and overall productivity. researchgate.net |

| Turnover Frequency (TOF) | Turnovers per unit time. | TOF = TON / (reaction time) | Measures intrinsic catalytic activity or speed. researchgate.net |

Ligand Electronic and Steric Effects on Catalytic Activity and Selectivity

The catalytic behavior of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. nih.gov For chelating P,N ligands like Pyridine, 2-(diphenylphosphinothioyl)-, these effects dictate the stability of the complex, the accessibility of the metal center to substrates, and the energetics of the catalytic cycle.

Electronic Effects: The electronic properties of a ligand are determined by its ability to donate or withdraw electron density from the metal center. The nitrogen atom of the pyridine ring is a σ-donor. The phosphinothioyl group (P=S) is generally considered more electron-withdrawing than the analogous phosphine group (P) due to the electronegativity of the sulfur atom. This electronic modification would make the coordinated metal center more electron-deficient, which can have several consequences:

It can enhance the rate of oxidative addition in cross-coupling reactions.

It can alter the redox potential of the metal, which is critical in processes like ATRP. cmu.edu

In some cases, making a ligand more electron-rich can decrease yields in cross-coupling reactions, suggesting a delicate balance is required. lehigh.edunih.gov

Steric Effects: The steric hindrance, or bulkiness, of a ligand plays a critical role in catalysis. nih.gov The two phenyl groups on the phosphorus atom in Pyridine, 2-(diphenylphosphinothioyl)- create significant steric bulk around the metal center. This can:

Promote reductive elimination, which is often the product-forming step in cross-coupling reactions. researchgate.net

Influence the coordination number and geometry of the metal complex, potentially creating a coordinatively unsaturated site necessary for catalysis.

Provide selectivity in reactions by controlling which substrates can access the catalytic site.

In some systems, excessive steric bulk can also hinder catalysis by blocking substrate binding. lehigh.edunih.gov Studies on nickel catalysis have shown that remote steric hindrance can be a design principle to enhance catalyst performance. ucla.edu

The interplay between these electronic and steric factors is complex. Optimizing a catalyst often involves fine-tuning the ligand structure to achieve the ideal balance for a specific chemical transformation. lehigh.edunih.gov

Table 3: Summary of Potential Ligand Effects on Catalysis

| Effect | Property of Pyridine, 2-(diphenylphosphinothioyl)- | Potential Impact on Catalytic Activity/Selectivity |

| Electronic | Electron-withdrawing nature of the P=S group. | May increase the rate of oxidative addition; modulates metal's redox potential. cmu.edu |

| Steric | Bulk of the diphenylphosphino moiety. | Can promote reductive elimination; influences substrate access and selectivity. researchgate.netucla.edu |

| Chelation | Bidentate P,N coordination. | Forms stable metal complexes; influences the geometry and reactivity of the catalytic center. researchgate.net |

Functionalization Strategies and Derivatization of Pyridine, 2 Diphenylphosphinothioyl

C-H Functionalization of the Pyridine (B92270) Moiety

The direct functionalization of C-H bonds in pyridine rings represents an atom-economical approach to introduce molecular complexity. The electronic properties of the pyridine ring, characterized by its electron-deficient nature, and the presence of the nitrogen atom, which can coordinate to metal catalysts, dictate the regioselectivity of these transformations. The 2-(diphenylphosphinothioyl)- substituent further influences the reactivity and selectivity of C-H functionalization reactions.

Remote C4-Functionalization via Metalation-Capture

Achieving functionalization at the C4-position of the pyridine ring, remote from the nitrogen atom, is a significant challenge due to the intrinsic electronic preference for reactions at the C2 and C6 positions. However, metalation-capture strategies have been developed to overcome this hurdle. The use of specific metalating agents can direct deprotonation to the C4 position, creating a nucleophilic center that can then be trapped by various electrophiles.

One effective method involves the use of n-butylsodium, which has been shown to selectively deprotonate pyridines at the C4 position, in contrast to organolithium reagents that tend to add to the C2 position. acs.orgnih.govnih.gov This approach generates a 4-sodiopyridine intermediate that can participate in transition-metal-free alkylation reactions with primary alkyl halides or undergo transmetalation with zinc chloride to facilitate Negishi cross-coupling reactions with a range of aryl and heteroaryl halides. acs.orgnih.govnih.gov Mechanistic studies, including rapid injection NMR, have revealed that for unsubstituted pyridine, the C4 selectivity arises from a thermodynamically controlled intermolecular exchange of metalation sites. acs.orgnih.govnih.gov For 2,6-disubstituted pyridines, direct deprotonation at the C4 position is observed. acs.orgnih.gov

While specific studies on Pyridine, 2-(diphenylphosphinothioyl)- are not extensively detailed in the provided search results, the general principles of remote C4-functionalization via metalation-capture on substituted pyridines suggest that the bulky diphenylphosphinothioyl group at the C2 position could sterically hinder C2/C6 functionalization, potentially favoring C4 metalation.

Strategies for Overriding Intrinsic Site-Selectivity (e.g., C2/C4 vs. C3(5))

The inherent electronic properties of the pyridine ring favor functionalization at the electron-deficient C2, C4, and C6 positions. Functionalization at the more electron-rich C3 and C5 positions is consequently more challenging. Various strategies have been developed to override this intrinsic site-selectivity.

One approach involves the use of directing groups that can steer a catalyst or reagent to a specific position. For instance, the use of a removable directing group at a particular position can block it, thereby forcing functionalization at an alternative site. Another strategy involves modulating the electronic nature of the pyridine ring through N-oxide formation or the use of Lewis acids, which can alter the relative reactivity of the different C-H bonds. sci-hub.se

Recent advances have demonstrated that dearomatization-rearomatization strategies can be employed for the meta-C–H functionalization of pyridines. nih.gov These methods often involve catalytic processes that generate dearomatized intermediates, which can then be functionalized at the desired position before being rearomatized. nih.gov For example, iridium-catalyzed C3-borylation has been used in the synthesis of complex molecules. nih.gov The steric environment around the pyridine ring also plays a crucial role in determining site-selectivity, with bulky substituents often directing functionalization to less hindered positions. nih.gov

Metal-Free Phosphination of Pyridine

The introduction of phosphorus-containing moieties onto the pyridine ring is of significant interest for applications in catalysis and materials science. Metal-free phosphination methods offer an attractive alternative to traditional transition-metal-catalyzed cross-coupling reactions.

Theoretical studies using density functional theory (DFT) have shed light on the mechanism of metal-free pyridine phosphination. researchgate.netnih.govmdpi.com One common approach involves the activation of the pyridine ring with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to form a pyridinium (B92312) triflyl salt. researchgate.netmdpi.com This activated intermediate is then susceptible to nucleophilic attack by a phosphine (B1218219). The reaction mechanism and the rate-determining step can vary depending on the nature of the phosphine and any additives present. researchgate.netnih.gov For instance, the phosphination of pyridine with P(OEt)3 is a five-step process where ethyl abstraction is rate-limiting, while the reaction with PPh3 is a four-step process with proton abstraction being the rate-determining step. researchgate.netnih.gov

Steric hindrance in the phosphine molecule is a key factor in determining the site-selectivity of the reaction. researchgate.netnih.govmdpi.com For example, in the reaction of pyridine with P(OEt)3, the formation of the C4-phosphonate is kinetically and thermodynamically favored over the C2-phosphonate. researchgate.net The presence of substituents on the phosphine also influences its nucleophilicity, with electron-donating groups on the aryl rings increasing it. researchgate.netnih.govmdpi.com

Dearomatization Strategies for Pyridine

Dearomatization reactions provide a powerful means to convert flat, aromatic pyridines into three-dimensional, saturated piperidine (B6355638) derivatives, which are prevalent scaffolds in pharmaceuticals. nih.govnih.govresearchgate.netchemistryviews.orgacs.orgstonybrook.eduresearchgate.net

Oxidative Dearomatization to Dihydropyridine (B1217469) Cis-Diols and Epoxides

Recent advancements have enabled the oxidative dearomatization of pyridines to afford valuable dihydropyridine cis-diols and epoxides without the need for pre-activation of the substrate. nih.govnih.govresearchgate.netchemistryviews.orgacs.orgstonybrook.edu This strategy often employs an "arenophile" that undergoes a cycloaddition with the pyridine ring, followed by oxidation. chemistryviews.orgstonybrook.edu

One such method involves a one-pot photochemical para-cycloaddition of pyridines with an arenophile, followed by dihydroxylation or epoxidation. nih.gov This approach has been successfully applied to a variety of substituted pyridines, including 2-alkyl and 2-methoxy substituted derivatives. nih.govresearchgate.net The resulting dihydropyridine cis-diols, while often unstable, can be directly used in subsequent functionalization reactions, such as reduction to dihydroxylated piperidines. nih.gov The cycloaddition and subsequent epoxidation have been shown to occur chemoselectively at the 2-substituted pyridine ring. researchgate.net

| Substrate | Product Type | Key Reagents | Reference |

| Substituted Pyridines | Dihydropyridine cis-diols | Arenophile, Oxidant | nih.gov |

| 2-Substituted Pyridines | Dihydropyridine cis-diols, Epoxides | Arenophile, Oxidant | researchgate.net |

Hydrogenation-Mediated Pathways to Piperidine Derivatives

The catalytic hydrogenation of pyridines is a fundamental and widely used method for the synthesis of piperidines. researchgate.net This transformation typically involves the use of hydrogen gas and a heterogeneous or homogeneous catalyst.

Various catalysts, including those based on platinum, palladium, rhodium, and ruthenium, have been employed for this purpose. researchgate.netrsc.orgresearchgate.netnih.govresearchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For instance, rhodium(III) oxide (Rh2O3) has been reported as an effective catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions. rsc.org DFT studies have been used to investigate the mechanism of pyridine hydrogenation on catalyst surfaces, revealing a stepwise process. beilstein-journals.org

The hydrogenation of substituted pyridines can sometimes be challenging, requiring harsh conditions. However, methods have been developed to achieve this under milder conditions. researchgate.netresearchgate.net For example, the use of a PtO2 catalyst in glacial acetic acid has been shown to be effective for the hydrogenation of various substituted pyridines. researchgate.netresearchgate.net DFT calculations have also been employed to study the mechanism of Lewis acid-catalyzed hydrogenation of 2,6-substituted pyridines, showing a multi-step pathway involving the formation of di- and tetrahydropyridine (B1245486) intermediates. rsc.org The presence of substituents on the pyridine ring can affect the reaction, and in some cases, can be used to control the stereoselectivity of the hydrogenation. nih.govresearchgate.net

| Catalyst | Substrate Scope | Conditions | Reference |

| Rh2O3 | Various unprotected pyridines | Mild (e.g., 5 bar H2, 40 °C) | rsc.org |

| PtO2 | Substituted pyridines | Glacial acetic acid, 50-70 bar H2 | researchgate.netresearchgate.net |

| Lewis Acid | 2,6-Disubstituted pyridines | H2 | rsc.org |

N-Functionalization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 2-(diphenylphosphinothioyl)pyridine is a key site for functionalization, most notably through quaternization reactions. This process involves the alkylation of the pyridine nitrogen, leading to the formation of pyridinium salts. Such modifications can significantly alter the electronic properties of the molecule, influencing its coordination behavior and catalytic activity.

Quaternization is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. google.comnih.gov The reaction converts the neutral pyridine into a positively charged pyridinium salt. This transformation withdraws electron density from the pyridine ring, affecting the properties of the entire ligand.

A general scheme for the N-alkylation is as follows:

Pyridine, 2-(diphenylphosphinothioyl)- + R-X → [N-Alkyl-2-(diphenylphosphinothioyl)pyridinium]⁺X⁻

Where R is an alkyl group and X is a halide.

The efficiency of the quaternization can be influenced by factors such as the nature of the alkylating agent and the reaction conditions. nih.gov For instance, the use of more reactive alkylating agents or higher temperatures can lead to higher yields and faster reaction times. nih.gov

Beyond simple alkylation, the pyridine nitrogen can be functionalized with more complex groups. One strategic application of N-functionalization is the introduction of a temporary blocking group. This approach is used to control the regioselectivity of other reactions, for example, by sterically hindering the positions adjacent to the nitrogen (C2 and C6) and directing incoming reagents to other positions on the pyridine ring. chemistryviews.orgnih.gov After the desired modification is achieved, the blocking group can be removed to regenerate the pyridine nitrogen. chemistryviews.org

Table 1: Examples of N-Functionalization Reactions of Pyridine Derivatives This table presents examples of quaternization reactions on pyridine scaffolds, illustrating the types of reagents and resulting products relevant to the N-functionalization of 2-(diphenylphosphinothioyl)pyridine.

| Pyridine Substrate | Reagent | Product | Reference |

|---|---|---|---|

| Pyridine | Acrylamide / HCl | 2-Carbamoylethyl pyridinium salt | google.com |

| 4-Chloropyridine | Acrylamide / HCl | 2-Carbamoylethyl quaternary salt of 4-chloropyridine | google.com |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | nih.gov |

Modification of the Phosphinothioyl Moiety

The phosphinothioyl (P=S) group in "Pyridine, 2-(diphenylphosphinothioyl)-" is another key site for chemical modification, allowing for fine-tuning of the ligand's properties. The primary transformations of this moiety include oxidation and desulfurization.